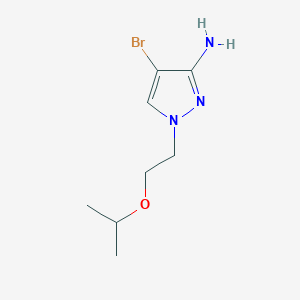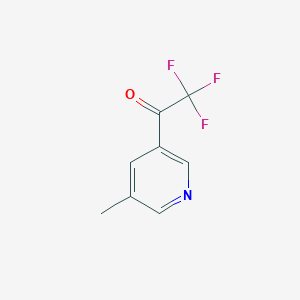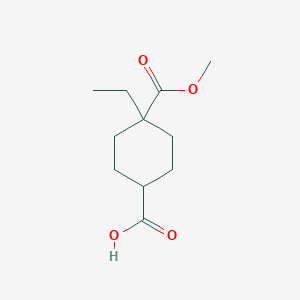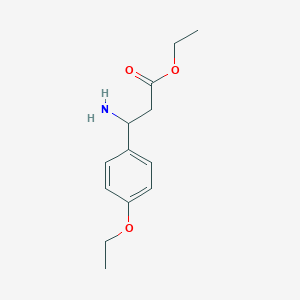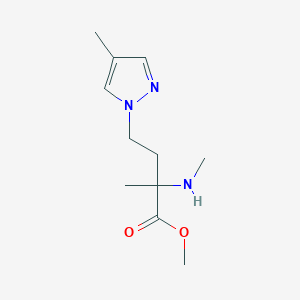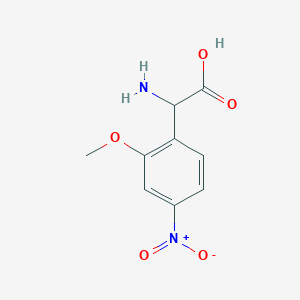
n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine is a chemical compound with the molecular formula C8H17F3N2 and a molecular weight of 198.23 g/mol . This compound is characterized by the presence of two ethyl groups and three fluorine atoms attached to a butane-1,3-diamine backbone. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine typically involves the reaction of 4,4,4-trifluorobutan-1,3-dione with diethylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of primary or secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as halides, hydroxides, or alkoxides.
Scientific Research Applications
n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals. Fluorine atoms can improve the bioavailability and metabolic stability of these compounds.
Medicine: It is investigated for its potential use in drug discovery and development. The presence of fluorine atoms can enhance the potency and selectivity of drug candidates.
Mechanism of Action
The mechanism of action of n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can form strong hydrogen bonds and dipole-dipole interactions with biological molecules, enhancing its binding affinity and specificity. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine can be compared with other similar compounds, such as:
n3,n3-Dimethyl-4,4,4-trifluorobutane-1,3-diamine: This compound has methyl groups instead of ethyl groups, resulting in different chemical and physical properties.
n3,n3-Diethyl-4,4,4-trifluoropentane-1,3-diamine: This compound has an additional carbon atom in the backbone, which can affect its reactivity and applications.
n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diol: This compound has hydroxyl groups instead of amine groups, leading to different chemical behavior and uses.
This compound stands out due to its unique combination of ethyl groups and fluorine atoms, which impart specific properties that are valuable in various applications.
Properties
Molecular Formula |
C8H17F3N2 |
|---|---|
Molecular Weight |
198.23 g/mol |
IUPAC Name |
3-N,3-N-diethyl-4,4,4-trifluorobutane-1,3-diamine |
InChI |
InChI=1S/C8H17F3N2/c1-3-13(4-2)7(5-6-12)8(9,10)11/h7H,3-6,12H2,1-2H3 |
InChI Key |
WSOJTBBUJCUJJU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CCN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate](/img/structure/B13543550.png)

![6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13543561.png)



